2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride 2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398445
InChI: InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)12-6-4-2-3-5-8(12)11-7/h2-6H2,1H3
SMILES:
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol

2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride

CAS No.:

Cat. No.: VC20398445

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride -

Specification

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
IUPAC Name 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride
Standard InChI InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)12-6-4-2-3-5-8(12)11-7/h2-6H2,1H3
Standard InChI Key LOHJJNDWGFWLOX-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2CCCCCC2=N1)S(=O)(=O)Cl

Introduction

Overview of the Compound

2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride is a heterocyclic organic compound. Its structure consists of:

  • Imidazo[1,2-a]azepine Core: A fused bicyclic system combining an imidazole ring and an azepine (seven-membered nitrogen-containing ring).

  • Sulfonyl Chloride Functional Group (-SO₂Cl): A highly reactive group commonly used in organic synthesis for introducing sulfonamide or sulfone functionalities.

  • Methyl Substitution at Position 2: Adds hydrophobicity and may influence the compound's reactivity and biological properties.

Molecular Formula

The molecular formula is likely C9H11ClN2O2SC_9H_{11}ClN_2O_2S, considering the presence of a methyl group, sulfonyl chloride, and the imidazoazepine framework.

Key Functional Groups

  • Sulfonyl Chloride (-SO₂Cl):

    • Highly electrophilic.

    • Reacts with nucleophiles such as amines to form sulfonamides.

    • Sensitive to moisture and hydrolyzes to form sulfonic acids.

  • Imidazo[1,2-a]azepine Ring:

    • Contains nitrogen atoms that may participate in hydrogen bonding or coordination with metals.

    • The bicyclic structure contributes to rigidity and potential bioactivity.

Synthetic Chemistry

  • Sulfonyl chlorides are versatile intermediates in organic synthesis.

  • The compound can be used to prepare sulfonamides, sulfones, or other derivatives by reacting with amines or alcohols.

Pharmaceutical Research

  • Imidazo-based compounds are often studied for their pharmacological activities (e.g., antimicrobial, anticancer).

  • The sulfonyl chloride group can be modified to explore biological activity.

Potential Biological Activity

While no specific data is available for this compound, related imidazoazepine derivatives have been studied for:

  • Antimicrobial Activity: The imidazole ring can disrupt microbial enzymes.

  • Cytotoxicity: Some derivatives show promise in cancer treatment due to their ability to interact with DNA or proteins.

  • Enzyme Inhibition: Sulfonamides derived from sulfonyl chlorides often inhibit enzymes like carbonic anhydrase.

Synthesis Pathways

A typical synthetic route might involve:

  • Formation of the imidazo[1,2-a]azepine core through cyclization reactions.

  • Introduction of the sulfonyl chloride group using reagents like chlorosulfonic acid or sulfuryl chloride.

Data Table

PropertyValue/Description
Molecular FormulaC9H11ClN2O2SC_9H_{11}ClN_2O_2S
Functional GroupsImidazole, Azepine, Sulfonyl Chloride
ReactivityElectrophilic (due to -SO₂Cl)
ApplicationsOrganic synthesis, pharmaceutical research
Potential Pharmacological UseAntimicrobial, anticancer (hypothetical)

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